molecular formula C25H22F2N6OS B11652563 N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide

N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide

Cat. No.: B11652563
M. Wt: 492.5 g/mol
InChI Key: RTWDUUYFMIXIDK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide is a complex organic compound that features a triazine ring, fluorophenyl groups, and a sulfanylacetamide moiety

Properties

Molecular Formula

C25H22F2N6OS

Molecular Weight

492.5 g/mol

IUPAC Name

2-[[4-(4-fluoroanilino)-6-(1-phenylethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C25H22F2N6OS/c1-16(17-5-3-2-4-6-17)28-23-31-24(30-21-13-9-19(27)10-14-21)33-25(32-23)35-15-22(34)29-20-11-7-18(26)8-12-20/h2-14,16H,15H2,1H3,(H,29,34)(H2,28,30,31,32,33)

InChI Key

RTWDUUYFMIXIDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the fluorophenyl groups, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring or the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazine derivatives.

    Substitution: Various substituted triazine and fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine ring and fluorophenyl groups enable it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfanylacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide
  • **this compound

Uniqueness

The unique combination of the triazine ring, fluorophenyl groups, and sulfanylacetamide moiety distinguishes this compound from other similar compounds. Its specific structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

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